molecular formula C15H22O5S B14081769 Nonanoic acid, sulfophenyl ester CAS No. 171550-57-5

Nonanoic acid, sulfophenyl ester

Cat. No.: B14081769
CAS No.: 171550-57-5
M. Wt: 314.4 g/mol
InChI Key: LTALJGSZILUUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanoic acid, sulfophenyl ester, also known as nonanoic acid, 2-sulfophenyl ester, sodium salt, is a chemical compound with the molecular formula C15H21O5S.Na. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its excellent surfactant properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanoic acid, sulfophenyl ester is typically synthesized through the esterification reaction between nonanoic acid and phenol sulfonic acid. The reaction involves heating the carboxylic acid (nonanoic acid) with the alcohol (phenol sulfonic acid) in the presence of a mineral acid catalyst, such as sulfuric acid. This process results in the formation of the ester and water .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Nonanoic acid, sulfophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nonanoic acid, sulfophenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents

Mechanism of Action

The mechanism of action of nonanoic acid, sulfophenyl ester primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in applications such as emulsification, where the compound helps stabilize mixtures of oil and water. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the lipid bilayer .

Comparison with Similar Compounds

Comparison: Nonanoic acid, sulfophenyl ester is unique due to its specific chain length and sulfonic ester group, which confer distinct surfactant properties. Compared to octanoic and decanoic acid esters, this compound has a balanced hydrophobic and hydrophilic character, making it more versatile in various applications. Pelargonic acid, while similar in structure, lacks the sulfonic ester group, which limits its surfactant capabilities .

Properties

CAS No.

171550-57-5

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

2-nonanoyloxybenzenesulfonic acid

InChI

InChI=1S/C15H22O5S/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19/h8-11H,2-7,12H2,1H3,(H,17,18,19)

InChI Key

LTALJGSZILUUQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.